REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH:12]([CH3:14])[CH:11]([N:15]([CH3:17])[CH3:16])[CH:10]([CH3:18])[CH2:9]1)C1C=CC=CC=1>CO.[H][H].[OH-].[OH-].[Pd+2]>[CH3:16][N:15]([CH3:17])[CH:11]1[CH:10]([CH3:18])[CH2:9][NH:8][CH2:13][CH:12]1[CH3:14] |f:3.4.5|
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Name
|
|
Quantity
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2.7 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CC(C(C(C1)C)N(C)C)C
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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0.5 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
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WASH
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Details
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washed with methanol and filtrate
|
Type
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CONCENTRATION
|
Details
|
was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1C(CNCC1C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |